
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and the introduction of trifluoromethylthio groups. One common method involves the following steps:
Halogenation: Bromination of a fluorobenzene derivative to introduce the bromine atom.
Nitration: Nitration of the bromofluorobenzene to introduce the nitro group.
Trifluoromethylthio Introduction: Reaction with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-3-fluoro-2-amino-5-(trifluoromethylthio)benzene.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction . The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
Uniqueness
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C7H2BrF4NO2S |
|---|---|
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
Clé InChI |
OJIQRGRIYZHZLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


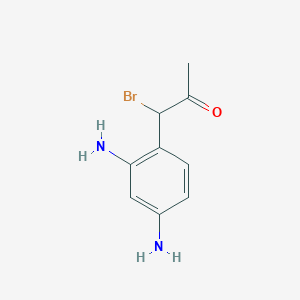
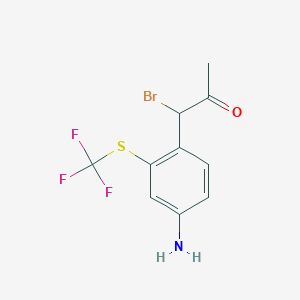
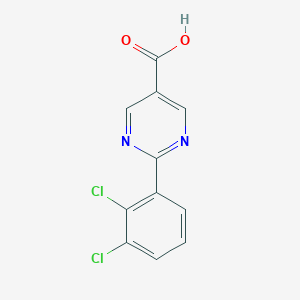
![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)

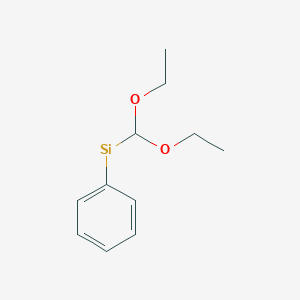
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
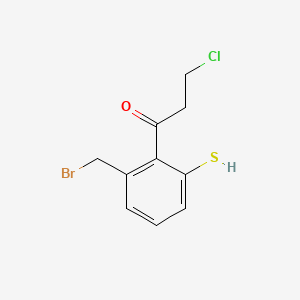
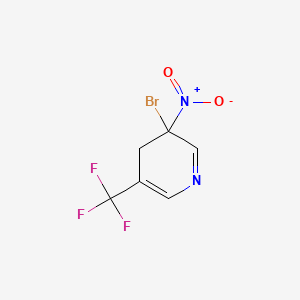
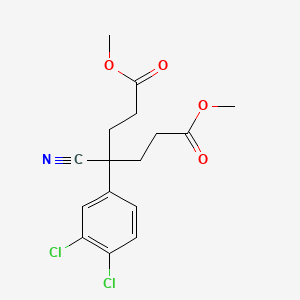
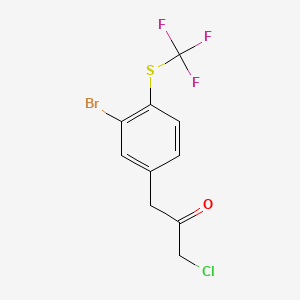
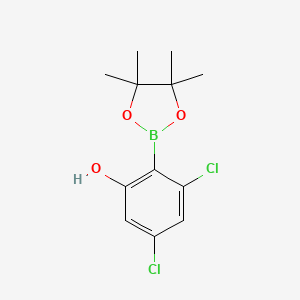
![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
